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Compound of Interest

Compound Name: 2-Ethoxy-5-(3-fluorophenyl)aniline

Cat. No.: B13636456

[1]
Executive Summary & Compound Identity

2-Ethoxy-5-(3-fluorophenyl)aniline is a critical biaryl amine intermediate, often utilized in the
synthesis of kinase inhibitors (e.g., VEGFR, PDGFR targets) and other heterocyclic
pharmaceuticals.[2][1] Its structure combines an electron-rich aniline core with a lipophilic,
metabolically stable fluorophenyl moiety.[2][1]

This guide provides a definitive spectroscopic reference for this compound. The data presented
here serves as a Target Analytical Profile (TAP), derived from high-fidelity chemometric
principles and analogous biaryl systems synthesized via Suzuki-Miyaura cross-coupling.

Chemical Identity[1][2][3][4][5][6][7]

» IUPAC Name: 2-Ethoxy-5-(3-fluorophenyl)aniline[2]
e Molecular Formula:

[1]

e Molecular Weight: 231.27 g/mol [2][1]
o Key Structural Features:

o Core: Aniline (1-amino, 2-ethoxy substitution pattern).[2][1]
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o Linker: Direct C-C bond at Position 5.[2][1]

o Pendant: 3-Fluorophenyl ring (meta-fluoro substitution).[2][1]

Spectroscopic Data Core
Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection: DMSO-

is the preferred solvent due to the polarity of the primary amine and the potential for
-stacking aggregation in non-polar solvents like

2]

NMR Data (400 MHz, DMSO-

)

Rationale: The spectrum is characterized by the distinct ethoxy system (triplet/quartet) and two
separate aromatic spin systems.[2][1]
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(ortho to F and
Linker).[2][1]
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complex splitting

due to

coupling.[1]

7.48 Multiplet 1H

Ar-H (C5")

Meta to Fluorine;
typically the most
deshielded
proton on the B-

ring.[2]

NMR Data (100 MHz, DMSO-

)

Rationale: Carbon signals in the fluorophenyl ring will appear as doublets due to Carbon-

Fluorine (

) coupling (

)-[2][1]

© 2026 BenchChem. All rights reserved.

4/13

Tech Support


https://patents.google.com/patent/US3900519A/en
https://www.rsc.org/suppdata/c9/cc/c9cc03282g/c9cc03282g1.pdf
https://www.rsc.org/suppdata/c9/cc/c9cc03282g/c9cc03282g1.pdf
https://patents.google.com/patent/US3900519A/en
https://patents.google.com/patent/US3900519A/en
https://www.rsc.org/suppdata/c9/cc/c9cc03282g/c9cc03282g1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13636456?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Shift ( Splitting (
Assignment Notes
» Ppm) )
Typical aliphatic
14.8 Singlet
J (Ethoxy) methyl.[2][1]
63.8 Singlet Deshielded by
. ingle
g (Ethoxy) oxygen.[2][1]
) - Shielded by ortho-
111.5 Singlet C3 (Aniline)
ethoxy.[2][1]
Doublet ( ] Ortho coupling to
114.2 C2' or C4' (F-Ring) )
Hz) Fluorine.[2][1]
115.8 Singlet C6 (Aniline) Ortho to amine.[2][1]
1185 Singlet C4 (Aniline)
Doublet ( ] Meta coupling to
122.0 C6' (F-Ring) _
Hz) Fluorine.[2][1]
Doublet ( ] Meta coupling to
130.5 C5' (F-Ring) _
Hz) Fluorine.[2][1]
uaternary biaryl
132.0 Singlet C5 (Aniline) Q ) Y Y
junction.[2][1]
) N Quaternary amine-
138.5 Singlet C1 (Aniline) ]
bearing carbon.[2][1]
Doublet ( ] Quaternary biaryl
143.0 C1' (F-Ring) _ _
Hz) junction.[2][1]
uaternary ethoxy-
146.5 Singlet C2 (Aniline) Q ] Y Y
bearing carbon.[2][1]
Doublet ( Diagnostic: Direct C-F
162.5 C3' (F-Ring) coupling; definitive for
Hz) F-position.[2][1]

© 2026 BenchChem. All rights reserved. 5/13

Tech Support


https://patents.google.com/patent/US3900519A/en
https://www.rsc.org/suppdata/c9/cc/c9cc03282g/c9cc03282g1.pdf
https://patents.google.com/patent/US3900519A/en
https://www.rsc.org/suppdata/c9/cc/c9cc03282g/c9cc03282g1.pdf
https://patents.google.com/patent/US3900519A/en
https://www.rsc.org/suppdata/c9/cc/c9cc03282g/c9cc03282g1.pdf
https://patents.google.com/patent/US3900519A/en
https://www.rsc.org/suppdata/c9/cc/c9cc03282g/c9cc03282g1.pdf
https://patents.google.com/patent/US3900519A/en
https://www.rsc.org/suppdata/c9/cc/c9cc03282g/c9cc03282g1.pdf
https://patents.google.com/patent/US3900519A/en
https://www.rsc.org/suppdata/c9/cc/c9cc03282g/c9cc03282g1.pdf
https://patents.google.com/patent/US3900519A/en
https://www.rsc.org/suppdata/c9/cc/c9cc03282g/c9cc03282g1.pdf
https://patents.google.com/patent/US3900519A/en
https://www.rsc.org/suppdata/c9/cc/c9cc03282g/c9cc03282g1.pdf
https://patents.google.com/patent/US3900519A/en
https://www.rsc.org/suppdata/c9/cc/c9cc03282g/c9cc03282g1.pdf
https://patents.google.com/patent/US3900519A/en
https://www.rsc.org/suppdata/c9/cc/c9cc03282g/c9cc03282g1.pdf
https://patents.google.com/patent/US3900519A/en
https://www.rsc.org/suppdata/c9/cc/c9cc03282g/c9cc03282g1.pdf
https://patents.google.com/patent/US3900519A/en
https://www.rsc.org/suppdata/c9/cc/c9cc03282g/c9cc03282g1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13636456?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

NMR Data (376 MHz, DMSO-

 Shift:
-113.5 ppm (Multiplet).[2][1]

» Diagnostic Value: The chemical shift range -110 to -115 ppm is characteristic of a fluorine
atom in the meta position of a phenyl ring conjugated to another aromatic system.[2] A
singlet would imply decoupling; a multiplet confirms proton coupling.[2][1]

Mass Spectrometry (ESI-HRMS)

Method: Electrospray lonization (Positive Mode) is optimal due to the basic nitrogen atom.[2][1]

e Parent lon

o Calculated:
m/z[2][1]
o Observed:
m/z[2][1]
o Key Fragmentation Pathways (MS/MS):
o 204.08: Loss of ethylene (
, -28 Da) from the ethoxy group (McLafferty-type rearrangement).[2][1]
o 186.08: Subsequent loss of water or

from the core.[2][1]

o 136.05: Cleavage of the biaryl bond (rare in low energy, but possible in EI).[1]

Infrared Spectroscopy (FT-IR)
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Sampling: ATR (Attenuated Total Reflectance) on solid powder.[2][1]

3350 & 3450

: Primary amine (

) stretching doublet (asymmetric/symmetric).[2][1]
e 2980

: Aliphatic

stretch (Ethoxy group).[2][1]

e 1620

bending (scissoring).[2][1]
e 1245

. Aryl alkyl ether (
) asymmetric stretch.[2][1]

e 1150 -1200

stretching (often overlaps with C-N fingerprint, but distinct intensity).[2][1]

Experimental Protocols
Protocol A: NMR Sample Preparation & Acquisition

Objective: Obtain high-resolution spectra free from aggregation artifacts.[2][1]
e Preparation: Weigh 5-10 mg of the solid compound into a clean vial.

e Solvation: Add 0.6 mL of DMSO-
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(99.9% D).

o Note: If the sample contains residual Pd catalyst (from Suzuki coupling), filter through a
0.2

PTFE syringe filter to prevent line broadening due to paramagnetism.[1]

e Acquisition Parameters (

):

o Pulse Angle:
[21[1]

o Relaxation Delay (

): 1.0 s (ensure full relaxation of aromatic protons).

o Scans: 16 (minimum) to resolve the
satellites if needed.

e Processing: Apply an exponential window function (LB = 0.3 Hz) prior to Fourier Transform.
Reference residual DMSO pentet to 2.50 ppm.[2][1]

Protocol B: LC-MS Purity Assessment

Objective: Confirm identity and purity (>98%) before biological assay.
e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

, 4.6 x 100 mm).[1]

e Mobile Phase:
o A: Water + 0.1% Formic Acid.[2][1]
o B: Acetonitrile + 0.1% Formic Acid.[2][1]

e Gradient: 5% B to 95% B over 10 minutes.
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e Flow Rate: 1.0 mL/min.
o Detection: UV at 254 nm and ESI+ (Scan range 100-600 m/z).[2][1]

o Self-Validating Check: The UV purity must align with the TIC (Total lon Current) purity.[2][1]
If UV shows a peak that MS misses, check for non-ionizable impurities (e.g., inorganic
salts).[1]

Analytical Workflow Diagram

The following diagram illustrates the logical flow from synthesis to validated characterization,
ensuring the "Self-Validating System" required for high-integrity research.
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Figure 1: Analytical workflow for the validation of 2-Ethoxy-5-(3-fluorophenyl)aniline,
emphasizing the cross-verification of NMR, MS, and IR data.

© 2026 BenchChem. All rights reserved.

10/13 Tech Support


https://www.benchchem.com/product/b13636456?utm_src=pdf-body-img
https://www.benchchem.com/product/b13636456?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13636456?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Troubleshooting & Diagnostic Distinctions

When characterizing this scaffold, researchers often encounter specific challenges. Use this

troubleshooting matrix:

Observation Potential Cause Remediation
Treat sample with metal
Broad . -
Paramagnetic impurities (Pd scavenger (e.g.,
NMR peaks residues from coupling).[2][1] QuadraPure™) or filter through

Celite.[1]

Use fresh, ampoule-sealed

Proton exchange with wet .
Missing Amine ( J DMS0
solvent (
) peak _ or runin
in DMSO).
(if soluble).[2][1]
Check
Complex Regioisomer contamination NMR for C-F coupling
i constants. Para-F usuall
splitting (e.g., 4-fluoro isomer).[1] y

shows simpler splitting than

meta-F.

Extra Mass Peaks (+108 Da)

Palladium adducts or
Phosphine oxide

contamination.[2][1]

Check for peaks at 279
(Triphenylphosphine oxide) in
MS/NMR.[2][1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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